1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Contextualization within Pyrrolo[2,3-b]pyridine Chemistry
The pyrrolo[2,3-b]pyridine nucleus, also known as 7-azaindole (B17877), is a fused bicyclic heterocycle that is isosteric to indole (B1671886), meaning it has a similar shape and electronic configuration, which allows it to often interact with the same biological targets. This structural feature is central to its prominence in drug discovery.
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in synthetic and medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. juniperpublishers.com This privileged structure is found in numerous pharmacologically active compounds. juniperpublishers.com Its significance stems from its role as a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan and interact with a variety of biological receptors and enzymes.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a remarkable range of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparkinson's activities. juniperpublishers.com In modern drug discovery, this scaffold is particularly valued for its application in the development of kinase inhibitors, which are crucial in oncology. Several 7-azaindole derivatives have been investigated as potent inhibitors of various kinases, such as c-Met, Janus kinase 3 (JAK3), and Phosphodiesterase 4B (PDE4B). nih.govnih.gov
The table below summarizes some of the key biological activities associated with the pyrrolo[2,3-b]pyridine scaffold.
| Biological Activity | Therapeutic Area |
| Kinase Inhibition | Oncology, Inflammation |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antiviral | Infectious Diseases |
This table illustrates the diverse pharmacological relevance of the pyrrolo[2,3-b]pyridine core structure.
The chemical character of the pyrrolo[2,3-b]pyridine scaffold is defined by the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. This fusion creates a unique electronic distribution that governs its reactivity and physical properties.
Electronic Nature : The pyridine ring's nitrogen atom is electronegative and withdraws electron density from the ring system, making the pyridine portion electron-deficient. This is in contrast to the pyrrole ring, where the nitrogen atom's lone pair of electrons contributes to the aromatic π-system, rendering this part of the molecule electron-rich.
Reactivity : The dual electronic nature influences its behavior in chemical reactions. The electron-rich pyrrole ring is more susceptible to electrophilic aromatic substitution, with reactions typically occurring at the 3-position. rsc.org Conversely, the electron-deficient pyridine ring is generally resistant to electrophilic attack but can be more readily targeted by nucleophiles. libretexts.org
Basicity : The pyridine nitrogen has a lone pair of electrons in an sp² orbital in the plane of the ring, which is not part of the aromatic system. This allows it to act as a base. The pyrrole nitrogen's lone pair is integral to the aromatic sextet and is therefore not available for protonation, making it nonbasic. libretexts.org
Historical Perspective on the Synthesis and Reactivity of Nitro-Substituted Pyrrolo[2,3-b]pyridines
The synthesis of nitro-substituted pyrrolo[2,3-b]pyridines has been a subject of significant chemical research, driven by their utility as key intermediates in the preparation of more complex, pharmaceutically active molecules.
Historically, the direct nitration of the parent 1H-pyrrolo[2,3-b]pyridine scaffold presented a regioselectivity challenge. Electrophilic nitration tends to occur at the electron-rich 3-position of the pyrrole ring rather than on the electron-deficient pyridine ring. rsc.org This reactivity pattern necessitated the development of alternative strategies to introduce a nitro group onto the pyridine portion of the molecule.
The first synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine (5-nitro-7-azaindole) was reported by Robison and colleagues in 1959. acs.org Their approach circumvented the issue of direct nitration by using a modified substrate. The key steps of this historical synthesis are outlined below:
Reduction : The 7-azaindole starting material was first reduced to 7-azaindoline. This saturation of the pyrrole ring changes the electronic properties of the molecule.
Nitration : The resulting 7-azaindoline behaves chemically like a substituted 2-aminopyridine (B139424). This activation allows for electrophilic nitration to occur on the pyridine ring. Treatment with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures successfully introduced a nitro group at the 5-position. acs.org
Aromatization : The 5-nitro-7-azaindoline was then re-aromatized to yield the final 5-nitro-7-azaindole product.
This multi-step process highlights the synthetic challenges posed by the inherent reactivity of the pyrrolo[2,3-b]pyridine system. The electron-deficient nature of the pyridine ring makes many classical indole formation methods, such as the Fischer cyclization, either ineffective or low-yielding when applied to azaindole synthesis. acs.org Over the years, more modern methods, including metal-catalyzed cross-coupling reactions like the Sonogashira coupling followed by intramolecular cyclization, have been developed to provide more efficient and scalable routes to these important nitro-substituted intermediates. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMUASCYJUQGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine
Direct Methylation and Nitration Approaches
A common and direct route to 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves the initial preparation of the 1H-pyrrolo[2,3-b]pyridine core, followed by successive N-methylation and nitration reactions. The order of these steps can be crucial in achieving the desired regioselectivity.
N-Methylation Strategies for Pyrrolo[2,3-b]pyridine Precursors
The introduction of a methyl group at the N-1 position of the pyrrolo[2,3-b]pyridine ring is a critical step. Standard N-alkylation methods used for pyrroles and indoles are generally applicable here. These reactions typically involve the deprotonation of the pyrrole (B145914) nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile to attack a methylating agent.
Commonly employed bases include sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently used. The methylating agent is typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
A representative procedure would involve treating a solution of 1H-pyrrolo[2,3-b]pyridine in DMF with a stoichiometric amount of a strong base like NaH. After the cessation of hydrogen evolution, indicating the formation of the sodium salt, the methylating agent is added to the reaction mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
| Reagent/Condition | Role | Common Examples |
| Base | Deprotonation of pyrrole NH | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) |
| Methylating Agent | Source of methyl group | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) |
| Solvent | Reaction medium | Dimethylformamide (DMF), Tetrahydrofuran (THF) |
It is also worth noting that diazomethane (B1218177) has been reported to methylate 7-azaindole-3-carboxaldehyde, suggesting its potential utility in specific contexts, although it did not react with the unsubstituted 7-azaindole (B17877). dtic.mil
Regioselective Nitration Protocols for the Pyrrolo[2,3-b]pyridine Core
Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine nucleus are influenced by the electronic nature of both the pyrrole and pyridine (B92270) rings. The pyrrole ring is generally more activated towards electrophiles than the pyridine ring.
Direct nitration of the 1H-pyrrolo[2,3-b]pyridine core typically occurs at the 3-position of the electron-rich pyrrole ring. rsc.org To achieve nitration at the 5-position of the pyridine ring, strategies must be employed to either deactivate the pyrrole ring or protect the more reactive positions.
One effective strategy involves the nitration of a precursor where the 3-position is less susceptible to electrophilic attack. For instance, the nitration of 7-azaindoline, the reduced form of 7-azaindole, has been shown to yield the 5-nitro derivative. acs.org In this case, the saturated pyrrolidine (B122466) ring directs the nitration to the pyridine ring. The subsequent dehydrogenation of the 5-nitro-7-azaindoline would then yield 5-nitro-1H-pyrrolo[2,3-b]pyridine. The nitrating agent for this transformation is typically a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. acs.org
When direct nitration of 1-methyl-1H-pyrrolo[2,3-b]pyridine is attempted, a mixture of isomers is likely to be formed. The primary site of nitration would be the 3-position due to the activating effect of the pyrrole nitrogen. Nitration at the pyridine ring (positions 4, 5, and 6) would occur to a lesser extent. The separation of these isomers can be challenging and typically requires chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The ratio of the different nitro isomers would depend on the specific reaction conditions, including the nitrating agent, solvent, and temperature.
The use of protecting groups can be a powerful tool to control the regioselectivity of nitration. By temporarily blocking the more reactive positions, the reaction can be directed to the desired site. For example, if the 3-position of the 1-methyl-1H-pyrrolo[2,3-b]pyridine is protected with a removable group, such as a bromine or iodine atom, nitration would be directed to other positions, potentially favoring the 5-position. Following the nitration step, the protecting group can be removed to yield the desired this compound.
Another approach is the use of a protecting group on the pyrrole nitrogen that can also influence the electronic properties of the ring system. For instance, a bulky protecting group might sterically hinder attack at the 3-position, thereby promoting substitution on the pyridine ring.
Convergent Synthesis from Substituted Pyridine and Pyrrole Intermediates
A convergent synthetic strategy involves the construction of the this compound framework by joining appropriately substituted pyridine and pyrrole precursors. This approach can offer greater control over the final substitution pattern.
One plausible convergent route would involve the reaction of a substituted 2-aminopyridine (B139424) with a suitable three-carbon synthon to form the pyrrole ring. For the synthesis of the target molecule, this would require starting with a 2-amino-3-halopyridine that is also nitrated at the 5-position. However, a more common approach in the synthesis of the pyrrolo[2,3-b]pyridine core involves the reaction of 2-aminopyridine derivatives with β-ketoesters.
A potential convergent synthesis could be envisioned through the following steps:
Synthesis of a 2-chloro-5-nitropyridine (B43025) derivative.
Reaction with a protected N-methylpyrrole-boronic acid or a similar organometallic pyrrole derivative via a cross-coupling reaction, such as a Suzuki or Stille coupling. This would form the C4-C4a bond of the pyrrolo[2,3-b]pyridine system.
Subsequent intramolecular cyclization to form the final bicyclic ring system.
Modifications of Madelung-Type Syntheses
The Madelung synthesis, a powerful method for indole (B1671886) formation, involves the intramolecular cyclization of N-phenylamides under high-temperature basic conditions. This methodology has been extended to the synthesis of 7-azaindoles. In this context, the starting material is typically an N-(pyridin-2-yl)amide. The classical Madelung conditions, which often require harsh reaction environments (e.g., strong bases like sodium or potassium alkoxides at 200–400 °C), can be challenging for substrates with sensitive functional groups. wikipedia.org
Modern modifications of the Madelung synthesis have been developed to overcome these limitations, employing lower temperatures and alternative bases. For instance, the use of organolithium reagents as the base allows for cyclization at much lower temperatures. chempedia.info A recent advancement involves a tandem Madelung indole synthesis mediated by a LiN(SiMe3)2/CsF system, which facilitates the reaction of methyl benzoates with N-methyl-o-toluidines to produce N-methyl-2-arylindoles in a one-pot process. organic-chemistry.org While not explicitly demonstrated for this compound, these modified Madelung approaches could potentially be adapted by using an appropriately substituted N-(3-methylpyridin-2-yl)amide as the precursor. The presence of an electron-withdrawing nitro group on the pyridine ring, however, could influence the reactivity and may necessitate further optimization of the reaction conditions.
Modified Fischer Indole Syntheses
The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring system from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govorganic-chemistry.org This reaction has been successfully adapted for the synthesis of 7-azaindoles, where a 2-pyridylhydrazine is used as the starting material. The general mechanism involves the initial formation of a 2-pyridylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the 7-azaindole core. acs.org
For the synthesis of substituted 7-azaindoles, such as those with a nitro group, a nitropyridylhydrazine can be employed. For example, the reaction of o,p-nitrophenylhydrazines with ketones has been shown to produce nitroindolenines. nih.gov However, the Fischer cyclization of pyridinyl hydrazines can be challenging and often requires drastic reaction conditions due to the electron-deficient nature of the pyridine ring. acs.org The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) being commonly used. nih.govorganic-chemistry.org
Cyclocondensation Reactions in Pyrrolo[2,3-b]pyridine Formation
Cyclocondensation reactions provide another important avenue for the synthesis of the pyrrolo[2,3-b]pyridine scaffold. These reactions typically involve the condensation of a pre-functionalized pyrrole or pyridine ring with a suitable partner to construct the second ring.
One such approach involves the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) to afford substituted 1H-pyrrolo[2,3-b]pyridines. nih.gov Another strategy involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, which proceeds through a 5-exo-trig cyclization. researchgate.net
A particularly relevant cyclocondensation approach for the synthesis of 5-nitro-7-azaindole starts from a pre-functionalized pyridine. For instance, 3-methyl-5-nitro-pyridin-2-ylamine can be converted to N,N-dimethyl-N'-(3-methyl-5-nitro-pyridin-2-yl)-formamidine, which can then undergo cycloisomerization. However, this particular cyclization has been reported to be challenging with various bases. acs.org A more successful method involves the Sonogashira coupling of an ortho-aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization to furnish the 7-azaindole derivative. acs.org
Multi-Step Synthetic Sequences Incorporating the Nitro Group
The synthesis of this compound necessitates a multi-step approach to introduce both the methyl and nitro groups in the correct positions. The timing of the introduction of these functional groups is a key strategic consideration.
Strategies Involving Pre-functionalized Pyridine Rings
A common and effective strategy for the synthesis of substituted 7-azaindoles is to begin with a pyridine ring that already contains the desired substituents. This approach avoids potential issues with the regioselectivity of functionalizing the bicyclic system.
For the synthesis of this compound, a plausible route would start with a pyridine derivative bearing a nitro group at the 5-position and a methylamino group at the 2-position, along with a methyl group at the 3-position which will become part of the pyrrole ring. A key intermediate in the synthesis of 5-nitro-7-azaindole is 3-methyl-5-nitro-pyridin-2-ylamine. acs.org This compound can be synthesized and then subjected to a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. The N-methylation of the pyrrole nitrogen could then be carried out in a subsequent step.
Alternatively, a synthetic sequence could commence with a 2-(N-methylamino)-3-methyl-5-nitropyridine derivative, which would directly lead to the 1-methylated target compound upon cyclization. The challenge with this approach lies in the synthesis and stability of the N-methylated pyridine precursor.
Below is a table summarizing some starting materials and their corresponding synthetic approaches:
| Starting Material | Synthetic Approach | Key Transformations |
| 3-Methyl-5-nitro-pyridin-2-ylamine | Cyclization followed by N-methylation | Sonogashira coupling, cycloisomerization, N-alkylation |
| N-(3-Methyl-5-nitropyridin-2-yl)acetamide | Madelung-type cyclization | Intramolecular cyclization with a strong base |
| 2-Hydrazinyl-5-nitropyridine | Fischer indole synthesis with a suitable ketone | Hydrazone formation, acid-catalyzed cyclization |
Sequential Functionalization: Nitration Followed by Other Transformations
An alternative synthetic strategy involves the formation of the 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold first, followed by the introduction of the nitro group at the 5-position.
The synthesis of 1-methyl-7-azaindole can be achieved through various methods, including the N-methylation of 7-azaindole itself. The subsequent nitration of 1-methyl-7-azaindole would then be the key step. The nitration of the parent 1H-pyrrolo[2,3-b]pyridine has been reported to occur predominantly at the 3-position of the pyrrole ring. chempedia.info This suggests that direct nitration of 1-methyl-7-azaindole might not be a regioselective method for obtaining the desired 5-nitro isomer.
However, a successful route to 5-nitro-7-azaindole involves the nitration of 7-azaindoline. In this process, 7-azaindole is first reduced to 7-azaindoline. The nitration of 7-azaindoline with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures proceeds regioselectively at the 5-position of the pyridine ring to yield 5-nitro-7-azaindoline. Subsequent dehydrogenation of 5-nitro-7-azaindoline furnishes 5-nitro-7-azaindole. acs.org The final step to obtain the target compound would be the N-methylation of 5-nitro-7-azaindole.
The following table outlines a potential sequential functionalization route:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Reduction of 7-azaindole | Catalytic hydrogenation | 7-Azaindoline |
| 2 | Nitration | Fuming HNO3, concentrated H2SO4, -5 °C | 5-Nitro-7-azaindoline |
| 3 | Dehydrogenation | Catalytic dehydrogenation | 5-Nitro-7-azaindole |
| 4 | N-Methylation | Methylating agent (e.g., methyl iodide) and base | This compound |
One-Pot Methylation/Iodination/Nitration Sequences
Information regarding a one-pot synthetic sequence for the methylation, iodination, and subsequent nitration of a 1H-pyrrolo[2,3-b]pyridine substrate to yield this compound is not available in the reviewed scientific literature. Synthetic routes to analogous compounds are typically accomplished through stepwise procedures, where each chemical transformation is performed as a discrete step with isolation and purification of the intermediate products.
Detailed research findings for such a one-pot methodology, including specific reagents, reaction conditions, and yields, are therefore not available for presentation.
Reactivity and Transformation of 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring System
The pyrrolo[2,3-b]pyridine ring system is generally susceptible to electrophilic aromatic substitution, with the reaction site being highly dependent on the existing substituents. The pyrrole (B145914) moiety is more electron-rich than the pyridine (B92270) moiety, and thus, electrophilic attack is expected to occur preferentially on the pyrrole ring. For the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic substitution, such as nitration and halogenation, occurs predominantly at the 3-position. rsc.org
The introduction of an additional nitro group onto the 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine ring system via electrophilic aromatic substitution is challenging. The existing nitro group at the 5-position is a powerful deactivating group, significantly reducing the nucleophilicity of the aromatic system and making it less susceptible to further electrophilic attack. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, may not be effective or could lead to degradation of the starting material. semanticscholar.org While nitration of various pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or copper(II) nitrate, the success of these reactions is highly dependent on the substrate's structure. acs.org In the case of this compound, the deactivating effect of the nitro group likely hinders a second nitration event.
Halogenation of the 1H-pyrrolo[2,3-b]pyridine core typically occurs at the 3-position, which is the most electron-rich position in the pyrrole ring. rsc.org In this compound, the directing effects of the N-methyl group (ortho, para-directing) and the C5-nitro group (meta-directing) would both favor substitution at the 3-position.
Bromination: The bromination of pyrrolo[1,2-a]quinoxalines has been shown to be regioselective, yielding 3-bromo derivatives. nih.gov A similar outcome would be expected for this compound.
Iodination: Iodination of 1H-pyrrolo[2,3-b]pyridines can be achieved using various iodinating agents. For instance, 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridines yield 3-iodo compounds upon treatment with iodine. rsc.org
| Halogenating Agent | Substrate | Position of Halogenation | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Pyrrolo[1,2-a]quinoxaline | 3-position | nih.gov |
| Iodine | 1-Substituted Grignard of 1H-pyrrolo[2,3-b]pyridine | 3-position | rsc.org |
Nucleophilic Aromatic Substitution Involving the Nitro Group
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of the strongly electron-withdrawing nitro group. libretexts.org This group activates the aromatic ring towards attack by nucleophiles. In principle, the nitro group itself could act as a leaving group if attacked by a potent nucleophile, although this is less common than the displacement of a halide. More typically, the nitro group facilitates the displacement of other leaving groups, such as halides, from the ring by stabilizing the intermediate Meisenheimer complex. nih.gov
The feasibility of an SNAr reaction on this specific compound would depend on the reaction conditions and the nature of the nucleophile. For nucleophilic substitution to occur at the position bearing the nitro group, a very strong nucleophile and forcing conditions would likely be required.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group is a key transformation, providing a versatile intermediate for further functionalization. This conversion can be accomplished through various methods, including catalytic hydrogenation and chemo-selective reduction strategies.
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. mdpi.com This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate (B1220265) or hydrazine. mdpi.com A study on the reduction of the related compound 2-methyl-5-nitro-pyridine demonstrated the utility of a nitroreductase-catalyzed process, highlighting the potential for biocatalytic approaches. researchgate.net
| Catalyst | Hydrogen Source | Substrate | Product | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ammonium Formate | Aromatic Nitro Compounds | Aromatic Amines | mdpi.com |
| Nitroreductase | - | 2-Methyl-5-nitro-pyridine | 5-Amino-2-methyl-pyridine | researchgate.net |
In molecules containing multiple reducible functional groups, chemo-selective reduction of the nitro group is often necessary. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of other sensitive groups. For instance, catalytic transfer hydrogenation with reagents like ammonium formate and Pd/C is often selective for the reduction of nitro groups in the presence of other functionalities. mdpi.com The high selectivity of nitroreductase enzymes also makes them valuable tools for the chemo-selective reduction of nitroaromatics. researchgate.net While specific chemo-selective reduction strategies for this compound are not extensively documented, the general principles of selective nitro group reduction would apply.
Coupling Reactions and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the this compound core can be functionalized through several such methodologies. These reactions typically require the pre-functionalization of the azaindole ring with a halogen, most commonly bromine or iodine, to serve as the electrophilic partner in the catalytic cycle.
Suzuki Cross-Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds between an organoboron compound and an organic halide. For the this compound scaffold, this reaction enables the introduction of various aryl and heteroaryl substituents. While specific examples for the title compound are not extensively detailed in the available literature, the general reactivity of the 7-azaindole (B17877) core provides a strong indication of its applicability.
The reaction typically involves a halogenated derivative of this compound reacting with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, studies on related 7-azaindole systems have demonstrated the successful use of catalysts like Pd(PPh₃)₄ and various phosphine (B1218219) ligands. nih.gov The reaction conditions often involve heating in a suitable solvent system, such as a mixture of an organic solvent and an aqueous base solution. acs.org
The electronic nature of both the azaindole and the boronic acid can influence the reaction outcome. The electron-withdrawing nitro group at the 5-position of the title compound is expected to activate the ring towards such coupling reactions.
Kumada Coupling Reactions
The Kumada coupling reaction provides another avenue for C-C bond formation, utilizing a Grignard reagent as the nucleophilic partner. This reaction is particularly useful for coupling with aryl and vinyl halides. In the context of this compound, a halogenated precursor would be reacted with an aryl or vinyl magnesium halide in the presence of a nickel or palladium catalyst.
While specific literature on Kumada coupling of this compound is scarce, the general principles of this reaction are well-established for a wide range of heterocyclic compounds. The choice of catalyst, often a nickel-phosphine complex, is critical for the success of the reaction.
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org
A closely related analogue, 5-nitro-7-azaindole, has been synthesized via a Sonogashira-mediated pathway. rsc.org This suggests that a halogenated derivative of this compound could readily undergo Sonogashira coupling to introduce alkynyl substituents. The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper salt like CuI in the presence of an amine base like triethylamine. nih.govnih.gov The resulting alkynylated 7-azaindoles are valuable intermediates for further synthetic transformations.
Ring Expansion Reactions and Rearrangements
The pyrrolo[2,3-b]pyridine skeleton can undergo ring expansion reactions under specific conditions, leading to the formation of larger heterocyclic systems. A notable example from the literature, although not on the title compound itself, demonstrates the ring expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine (B1210474) when treated with chloroform (B151607) and a strong base. rsc.org This type of reaction, involving the insertion of a single carbon atom into the ring system, highlights the potential for structural diversification of the 7-azaindole core.
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, both ¹H and ¹³C NMR spectroscopy are critical for confirming the positional assignments of substituents on the bicyclic ring system.
In the ¹H NMR spectrum of related 7-azaindole (B17877) derivatives, the protons on the pyridine (B92270) and pyrrole (B145914) rings exhibit characteristic chemical shifts. The introduction of a methyl group at the N-1 position typically induces an upfield shift for the remaining protons on the pyrrole ring. Conversely, the presence of the electron-withdrawing nitro group at the C-5 position is expected to cause a downfield shift for the adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atoms directly attached to the nitrogen and those influenced by the nitro group would exhibit distinct chemical shifts. The N-methyl carbon would appear at a characteristic upfield position.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.5 - 4.0 | Singlet |
| Pyrrole Protons | 6.5 - 7.5 | Doublet/Multiplet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 30 - 40 |
| Pyrrole Carbons | 100 - 130 |
| Pyridine Carbons | 115 - 150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) would be utilized to generate the molecular ion.
The molecular formula of this compound is C₈H₇N₃O₂. Its calculated molecular weight is approximately 177.16 g/mol . In a high-resolution mass spectrum, the observation of a molecular ion peak corresponding to this mass would provide strong evidence for the compound's identity.
The fragmentation of 1H-pyrrolo[2,3-b]pyridines under electron impact has been studied, and the patterns are influenced by the substituents. A common fragmentation pathway involves the loss of small neutral molecules. For this compound, one would expect to observe fragment ions corresponding to the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as fragmentation of the pyrrole and pyridine rings. The presence of the N-methyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃).
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of a nitro group |
| [M - O - NO]⁺ | Rearrangement and loss of O and NO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.
The most prominent features would be the strong and characteristic absorptions of the nitro group. Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
The aromatic C-H stretching vibrations of the pyrrolo[2,3-b]pyridine ring system would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings would appear in the fingerprint region, below 1000 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |
| C=C and C=N (Aromatic) | Stretching | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, with a molecular formula of C₈H₇N₃O₂, the theoretical elemental composition can be calculated.
The experimental results from an elemental analyzer for carbon (C), hydrogen (H), and nitrogen (N) would be compared against these theoretical values. A close correlation between the experimental and calculated percentages, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound.
Table 5: Theoretical Elemental Composition of this compound (C₈H₇N₃O₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 8 | 96.08 | 54.24 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.99 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 23.72 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 18.05 |
| Total | | | 177.18 | 100.00 |
Theoretical and Computational Chemistry Studies of 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, DFT calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic wavefunctions. researchgate.netnih.gov
These calculations provide fundamental insights into the molecule's electronic structure. The presence of the electron-donating pyrrole (B145914) ring fused to the electron-withdrawing pyridine (B92270) ring, which is further deactivated by a potent nitro group, establishes a significant intramolecular charge-transfer character. DFT calculations can quantify the distribution of electron density, bond lengths, bond angles, and dihedral angles, revealing how the nitro group influences the planarity and aromaticity of the bicyclic system. Global reactivity descriptors, which help in predicting the chemical behavior of the molecule, can be derived from the computed electronic energies. researchgate.net
Table 1: Key Global Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; indicates spontaneity of a reaction. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Measure of the molecule's polarizability and reactivity. |
| Electronegativity (χ) | -μ | Power of an atom/molecule to attract electrons towards itself. |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO Gaps)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the FMOs are expected to be spatially distributed according to the electronic nature of the scaffold's components.
HOMO: The HOMO is anticipated to be primarily localized on the electron-rich pyrrole moiety of the 7-azaindole (B17877) ring system, which is the most electron-donating part of the molecule.
LUMO: The LUMO is expected to be concentrated on the electron-deficient pyridine ring, with a significant contribution from the strongly electron-withdrawing nitro group. researchgate.net
This distinct separation of the HOMO and LUMO facilitates intramolecular charge transfer upon electronic excitation. The presence of the nitro group is predicted to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap. This small gap implies that this compound is likely to be a chemically reactive species, susceptible to both oxidation (at the pyrrole ring) and reduction (at the nitro-pyridine moiety). researchgate.netresearchgate.net
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. nih.govresearchgate.net
In the case of this compound, the MEP surface would likely reveal the following features:
Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons. This region is the primary site for interactions with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the aromatic rings and the methyl group. These areas are susceptible to attack by nucleophiles.
Neutral Regions (Green): The carbon framework of the bicyclic rings would likely exhibit a more neutral potential.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other reagents, complementing the insights gained from FMO analysis. nih.gov
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling, primarily using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. diva-portal.org This involves locating transition states, calculating activation energies, and mapping the entire reaction coordinate. For this compound, this approach can be used to study various potential reactions.
For instance, studies on the parent 7-azaindole scaffold have used DFT to investigate complex catalytic cycles, such as the Chan-Lam cross-coupling reaction, by identifying key intermediates and transition states. nih.gov A similar approach could be applied to predict the reactivity of the nitro-substituted derivative. Potential reactions for mechanistic study include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles. Computational modeling could predict the most favorable site of attack and calculate the energy barriers for substitution reactions.
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and important reaction. Quantum chemical calculations can model the stepwise reduction process, identifying intermediates and determining the thermodynamics and kinetics of each step.
Electrophilic Substitution: While the ring system is generally electron-deficient, the pyrrole ring retains some nucleophilic character. Modeling could help determine the feasibility and regioselectivity of electrophilic attack under various conditions.
By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a proposed reaction can be constructed, offering deep insights into its feasibility and mechanism.
Tautomerism and Conformational Analysis
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In the parent 1H-pyrrolo[2,3-b]pyridine, annular tautomerism involving the N-H proton of the pyrrole ring is possible. However, in this compound, the methylation at the N1 position precludes this type of tautomerism.
A less common but possible tautomeric equilibrium involves the nitro group, which can exist in the aci-nitro (nitronic acid) form.
Figure 1: Potential Nitro-Aci-Nitro Tautomerism
DFT calculations can be employed to determine the relative stabilities of these two tautomers. By computing the Gibbs free energies of both the nitro and the aci-nitro forms in the gas phase and in different solvents, it is possible to predict which tautomer will predominate under given conditions. nih.govresearchgate.net For most aromatic nitro compounds, the nitro form is significantly more stable.
Conformational analysis for this molecule would primarily focus on the orientation of the nitro group relative to the plane of the bicyclic ring system. While rotation around the C-N bond is possible, the planar conformation that maximizes π-conjugation between the nitro group and the pyridine ring is expected to be the most stable. Computational methods can map the potential energy surface for the rotation of the nitro group, allowing for the determination of the energy minimum conformation and the height of the rotational energy barrier. researchgate.net
Derivatization and Functionalization Strategies of 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine for Further Research
Modification of the Nitro Group to Other Functionalities (e.g., Amino, Halo)
The nitro group at the C5 position is a versatile functional handle that can be readily transformed into other key functionalities, significantly expanding the synthetic utility of the 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine core. The reduction of the nitro group to an amino group is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities.
The conversion of the 5-nitro group to a 5-amino group can be achieved through various established reduction methodologies. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net Alternative reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or tin(II) chloride in hydrochloric acid are also widely used for the reduction of nitroarenes and related heterocyclic systems. nih.gov The resulting 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a key intermediate for further functionalization.
Once the 5-amino derivative is obtained, it can be converted to various other functional groups, including halogens, via diazotization followed by a Sandmeyer or related reaction. nih.govuni-rostock.de The primary amino group is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) to form a diazonium salt. acs.org This highly reactive intermediate can then be treated with a copper(I) halide salt (e.g., CuCl, CuBr) to introduce the corresponding halogen at the C5 position. nih.gov While the direct application of the Sandmeyer reaction on 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has not been extensively detailed in the reviewed literature, this classical and reliable method is broadly applicable to a wide range of amino-substituted aromatic and heteroaromatic compounds. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product | Functionality |
| This compound | H₂, Pd/C, Ethanol | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | Amino |
| This compound | Fe, NH₄Cl, Ethanol/H₂O | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | Amino |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Halo (Chloro) |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | 1. NaNO₂, HBr, 0-5 °C2. CuBr | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Halo (Bromo) |
Introduction of Substituents at Other Positions of the Pyrrolo[2,3-b]pyridine Core (e.g., C2, C3, C4, C6)
The functionalization of the carbon framework of the this compound core at positions other than the nitro-bearing C5 is crucial for exploring the structure-activity relationships of its derivatives. The electronic properties of the bicyclic system dictate the regioselectivity of these modifications.
Electrophilic aromatic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus, which is electronically analogous to indole (B1671886), predominantly occur at the C3 position of the electron-rich pyrrole (B145914) ring. thieme-connect.comrsc.org Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce a bromine or iodine atom at the C3 position. thieme-connect.com This C3-halogenated derivative then serves as a versatile precursor for a variety of cross-coupling reactions.
For substitution at other positions, such as C2, C4, and C6, a common strategy involves the initial introduction of a halogen atom at the desired position, followed by palladium-catalyzed cross-coupling reactions. The synthesis of the requisite halo-substituted 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridines can be challenging and may require multi-step synthetic sequences, often starting from appropriately substituted pyridine (B92270) precursors before the construction of the pyrrole ring.
Once the halogenated scaffold is in hand, a wide array of substituents can be introduced using modern cross-coupling methodologies. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. rsc.orgpitt.edu This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the halogenated position. Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of carbon-nitrogen bonds, providing access to a diverse range of primary and secondary amines. researchgate.netnih.gov
Direct C-H activation is an emerging and highly attractive strategy for the functionalization of heterocyclic cores as it avoids the need for pre-functionalization. researchgate.netrsc.org While the direct C-H functionalization of the electron-deficient pyridine ring of 7-azaindole (B17877) derivatives can be challenging, recent advances in catalysis are providing new avenues for such transformations. researchgate.net These methods, however, often require specific directing groups to achieve high regioselectivity.
| Position | Functionalization Strategy | Example Reaction | Reagents and Conditions | Introduced Substituent |
| C3 | Electrophilic Halogenation | Bromination | NBS, Acetonitrile | Bromo |
| C2, C4, C6 | Suzuki-Miyaura Coupling (from halo-precursor) | Arylation | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl |
| C2, C4, C6 | Buchwald-Hartwig Amination (from halo-precursor) | Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | Amino |
| C2 | Directed ortho-Metalation (on N-protected scaffold) | Lithiation and Quench | 1. n-BuLi or LDA2. Electrophile (e.g., I₂, TMSCl) | Iodo, Trimethylsilyl |
Heterocyclic Ring Annulations onto the this compound Scaffold
The construction of new heterocyclic rings fused to the this compound scaffold leads to the formation of novel polycyclic systems with potentially unique biological and photophysical properties. Such annulation strategies can significantly increase the structural complexity and diversity of the derivatives.
One plausible approach for ring annulation involves the functionalization of adjacent positions on the pyrrolo[2,3-b]pyridine core, followed by an intramolecular cyclization reaction. For example, the introduction of appropriate functional groups at the C2 and C3 positions of the pyrrole ring could enable the formation of a new ring fused to the a-face of the pyrrole.
Another strategy involves cycloaddition reactions where the pyrrolo[2,3-b]pyridine system acts as one of the components. For instance, the pyrrole ring can potentially participate as a diene or dienophile in Diels-Alder reactions, although the aromaticity of the pyrrole ring may reduce its reactivity. More likely, the pyridine ring, being electron-deficient, especially with the presence of the nitro group, could undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
Furthermore, cyclocondensation reactions offer a powerful method for constructing fused rings. This could involve reacting a suitably functionalized this compound derivative with a bifunctional reagent. For example, a derivative with ortho-amino and cyano groups could be a precursor for the synthesis of a fused pyrimidine (B1678525) ring. The specific strategy would depend on the desired annulated heterocyclic system. While specific examples of ring annulations starting directly from this compound are not extensively documented in the reviewed literature, the principles of heterocyclic synthesis provide a framework for the rational design of such transformations. nih.govnih.gov
| Annulation Strategy | Reactant on Scaffold | Bifunctional Reagent | Potential Fused Ring |
| Intramolecular Cyclization | Ortho-dihalide (e.g., at C2/C3 or C3/C4) | Diamine or Dithiol | Fused Diazine or Dithiine |
| Cyclocondensation | ortho-Aminoaldehyde or ortho-Aminoketone | Active methylene (B1212753) compound | Fused Pyridine |
| 1,3-Dipolar Cycloaddition | Alkyne or Alkene substituent | Azide or Nitrone | Fused Triazole or Isoxazole |
Non Biological Research Applications of 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine in Advanced Organic Synthesis
Utilization as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups on the 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold makes it an important intermediate in the multi-step synthesis of more complex molecular architectures. The nitro group, in particular, serves as a versatile handle for a variety of chemical transformations.
One of the primary applications of this intermediate is in the synthesis of compounds with potential therapeutic applications. For instance, the related compound 5-nitro-7-azaindole is a crucial intermediate in the development of molecules with anticancer activity. cjcatal.com The synthesis of such complex molecules often involves a series of reactions where the 1-methyl-5-nitro-7-azaindole core is sequentially functionalized.
The general synthetic utility of this intermediate can be outlined in the following key transformations:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further modified. This transformation is fundamental for introducing a wide range of substituents and building blocks.
Palladium-Catalyzed Cross-Coupling Reactions: The pyrrolo[2,3-b]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.orgorganic-chemistry.org These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at specific positions on the scaffold, leading to the construction of highly complex and diverse molecular libraries.
Functionalization of the Pyrrole (B145914) and Pyridine (B92270) Rings: The inherent reactivity of both the pyrrole and pyridine rings allows for selective functionalization, further expanding the diversity of molecules that can be synthesized from this key intermediate.
While specific, named complex molecules synthesized directly from this compound are not extensively detailed in the available literature, the established reactivity of the 7-azaindole (B17877) nucleus strongly supports its role as a versatile and valuable intermediate in the synthesis of complex organic molecules.
Scaffold for the Development of Novel Chemical Entities for Research Purposes
The 1H-pyrrolo[2,3-b]pyridine core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. The specific substitution pattern of this compound makes it an excellent starting point for the development of novel chemical entities for research purposes, particularly in the area of kinase inhibition.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The 7-azaindole scaffold is structurally similar to the adenine (B156593) core of ATP, the primary substrate for kinases, making it an ideal framework for designing kinase inhibitors. pharmablock.com
Numerous studies have demonstrated the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, often including a 5-nitro substituent, in the design and synthesis of potent and selective kinase inhibitors.
| Target Kinase | Scaffold/Derivative | Key Findings | Reference |
|---|---|---|---|
| Fibroblast Growth Factor Receptor (FGFR) | This compound derivatives | Derivatives of this compound have shown potent inhibitory activity against FGFRs. One study identified a derivative with significantly enhanced ligand efficiency and biological activity against multiple FGFR isoforms. | mdpi.com |
| c-Met Kinase | Pyrrolo[2,3-b]pyridine derivatives | Novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been synthesized and shown to be potent c-Met kinase inhibitors. | semanticscholar.org |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines | Exploration of this series of compounds led to the discovery of novel inhibitors of the IGF-1R tyrosine kinase with nanomolar potency. | researchgate.net |
| Janus Kinase 1 (JAK1) | N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | The design and synthesis of these derivatives led to the identification of a potent and selective JAK1 inhibitor. | nih.gov |
These examples highlight the importance of the this compound scaffold in generating diverse libraries of compounds for screening against various biological targets, thereby facilitating the discovery of new research tools and potential therapeutic leads.
Building Block for Ligand Design in Catalysis Research
The field of catalysis heavily relies on the design and synthesis of novel ligands that can modulate the activity and selectivity of metal catalysts. The 7-azaindole framework, present in this compound, possesses inherent properties that make it an attractive building block for the design of new ligands.
The nitrogen atoms in the pyridine and pyrrole rings can act as coordination sites for metal ions. This bidentate chelation capability can be exploited to create stable metal complexes with potential catalytic activity. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by modifying the substituents on the 7-azaindole core. The presence of the electron-withdrawing nitro group in this compound can significantly influence the electronic environment of the coordinating nitrogen atoms.
While specific examples of this compound being used as a ligand in a catalytic system are not prominent in the literature, the broader class of 7-azaindole derivatives has been explored in coordination chemistry and catalysis. rsc.orgsemanticscholar.org For instance, 7-azaindole derivatives have been utilized as directing groups in catalytic asymmetric reactions. mdpi.com Furthermore, the coordination chemistry of 7-azaindole with various transition metals, including copper and rhodium, has been investigated, suggesting their potential in catalytic applications such as cross-coupling reactions. nih.govnih.gov
The synthesis of novel ligands derived from this compound could lead to the development of new catalysts with unique reactivity and selectivity for a range of organic transformations.
Precursor for Advanced Materials (e.g., Organic Semiconductors, Dyes) Research
The unique photophysical and electronic properties of the 7-azaindole core structure make it a promising candidate for the development of advanced organic materials. These materials have potential applications in various fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
Research has shown that derivatives of 7-azaindole can exhibit strong luminescence, with some being excellent blue emitters for OLEDs. rsc.org The emission properties of these materials can be tuned by modifying the substituents on the 7-azaindole scaffold. The introduction of a methyl group and a nitro group, as in this compound, can alter the electronic structure and photophysical properties of the molecule, potentially leading to materials with desirable characteristics for specific applications.
While the direct application of this compound in advanced materials has not been extensively reported, the known properties of the parent 7-azaindole scaffold suggest its potential as a precursor for:
Organic Semiconductors: The planar, aromatic structure of the pyrrolo[2,3-b]pyridine system is conducive to intermolecular π-π stacking, a key requirement for charge transport in organic semiconductors.
Organic Dyes: The extended π-conjugated system of the 7-azaindole core can be modified to create molecules that absorb and emit light in the visible region of the electromagnetic spectrum, making them suitable for use as organic dyes.
Further research into the material properties of this compound and its derivatives could unlock their potential in the development of next-generation organic electronic devices and functional materials.
Future Research Directions for 1 Methyl 5 Nitro 1h Pyrrolo 2,3 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
While classical methods for the synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core exist, such as modifications of the Fischer indole (B1671886) and Madelung syntheses, future efforts should focus on more sustainable and efficient strategies. rsc.org Modern synthetic organic chemistry offers a toolkit of reactions that can be adapted for the synthesis of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and its precursors.
Key areas for development include:
Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or rhodium catalysis for the construction of the azaindole nucleus has become increasingly common. nih.govrsc.org Future work could focus on developing a one-pot synthesis of this compound from readily available substituted pyridines and pyrroles, utilizing tandem cross-coupling reactions to minimize waste and improve efficiency. organic-chemistry.org For instance, a Sonogashira coupling followed by an intramolecular cyclization is a promising approach. nih.govorganic-chemistry.org
C-H Bond Functionalization: Direct C-H functionalization represents a highly atom-economical approach to building molecular complexity. researchgate.net Research should be directed towards the late-stage introduction of the methyl and nitro groups onto a pre-formed pyrrolo[2,3-b]pyridine scaffold through regioselective C-H methylation and nitration. This would provide a more convergent and flexible synthetic route compared to traditional linear syntheses.
Microwave-Assisted and Flow Chemistry: These technologies can significantly accelerate reaction times, improve yields, and enhance safety and scalability. researchgate.net Developing microwave-assisted protocols for the key bond-forming steps or designing a continuous flow process for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.
| Synthetic Strategy | Description | Potential Advantages for this compound | References |
|---|---|---|---|
| Palladium-Catalyzed Couplings | Sequential reactions like Sonogashira and Buchwald-Hartwig to build the fused ring system from halo-aminopyridines. | High efficiency, good functional group tolerance, potential for one-pot procedures. | nih.govorganic-chemistry.orgnih.gov |
| C-H Activation/Functionalization | Direct formation of C-C or C-N bonds on the azaindole core without pre-functionalization. | High atom economy, reduced synthetic steps, allows for late-stage diversification. | rsc.orgresearchgate.net |
| Multi-Component Reactions | One-pot synthesis combining three or more starting materials to rapidly build molecular complexity. | High efficiency, diversity-oriented synthesis, rapid library generation. | acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times, improved process control, potential for solvent-free conditions. | researchgate.net |
Exploration of Under-investigated Reactivity Pathways
The reactivity of the 1H-pyrrolo[2,3-b]pyridine system is known to involve electrophilic substitution, primarily at the C3 position of the pyrrole (B145914) ring. rsc.org However, the interplay between the methyl and nitro substituents in this compound could lead to novel and underexplored reactivity.
Future research should investigate:
Regioselectivity of Electrophilic Substitution: A systematic study of various electrophilic substitution reactions (e.g., halogenation, acylation, sulfonation) is needed to map the regiochemical outcomes. The directing effects of the N1-methyl group and the C5-nitro group could lead to substitution at positions other than C3, providing access to new isomers. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the C5 position strongly activates the pyridine (B92270) ring towards nucleophilic attack. This pathway should be explored using a variety of nucleophiles (e.g., amines, alkoxides, thiols) to replace leaving groups (if installed) at the C4 or C6 positions, a common strategy for functionalizing the azaindole core. mdpi.com
Transformations of the Nitro Group: Beyond simple reduction to an amino group, the nitro group can participate in a range of transformations. Investigating its conversion into other functional groups (e.g., via reduction to hydroxylamine (B1172632) or nitroso derivatives, or participation in cycloaddition reactions) could yield novel molecular scaffolds.
Metal-Mediated C-H Functionalization: Directly functionalizing the various C-H bonds of the this compound core using modern transition-metal catalysis would be a powerful tool for creating derivatives with diverse substitution patterns. rsc.org
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating the discovery process. mdpi.com For this compound, computational studies can offer significant insights.
Future computational work should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net This information can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reactivity, and predict the outcomes of unexplored reactions.
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for biological activity (e.g., as kinase inhibitors), QSAR models can be developed. nih.gov These models correlate structural features with activity, enabling the rational design of new derivatives with potentially enhanced potency and selectivity.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking can predict how derivatives of this compound might bind to specific biological targets, such as the ATP-binding site of kinases. nih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time.
| Computational Method | Objective | Predicted Outcome | References |
|---|---|---|---|
| Density Functional Theory (DFT) | To model electronic structure and predict reactivity. | Maps of electron density, HOMO/LUMO energies, prediction of regioselectivity. | mdpi.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. | Predictive models for designing more potent analogues. | nih.gov |
| Molecular Docking | To predict binding modes of derivatives to biological targets. | Identification of key binding interactions and potential lead compounds. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior and stability of ligand-protein complexes. | Assessment of binding stability and conformational changes. | nih.gov |
Applications in Emerging Areas of Synthetic Chemistry and Materials Science
The 7-azaindole (B17877) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. pharmablock.comnih.gov Derivatives of this compound, particularly after functionalization of the nitro group to an amine, are promising candidates for drug discovery programs.
Potential emerging applications include:
Targeted Drug Development: The this compound scaffold can be elaborated to target specific protein kinases or other enzymes implicated in diseases like cancer. nih.govnih.gov The N1-methyl group can modulate solubility and metabolic stability, while the C5 position offers a vector for introducing pharmacophores that can interact with specific residues in a protein's active site. nih.gov
Fluorescent Probes and Materials: The conjugated π-system of the pyrrolopyridine core suggests potential for fluorescence. organic-chemistry.org Future research could explore the synthesis of derivatives with tailored photophysical properties for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs) and other organic electronic materials.
Organocatalysis and Ligand Design: The pyridine nitrogen atom in the azaindole structure can act as a ligand for metal catalysts. researchgate.net Novel chiral derivatives of this compound could be designed and synthesized to serve as ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry.
By pursuing these future research directions, the scientific community can fully elucidate the chemical properties and potential applications of this compound, paving the way for the development of new therapeutics, materials, and synthetic tools.
Q & A
Q. Key Methodological Considerations :
Q. Table 1. Synthetic Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C → rt | 80–85 | |
| Nitration | HNO₃, 0°C → rt | 70–75 |
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Characterization Question
Primary Techniques :
Q. Data Interpretation Tips :
- Use CDCl₃ over DMSO-d₆ for sharper NMR peaks.
- Monitor mass fragmentation for NO₂ loss (46 amu) to distinguish from impurities .
How do structural modifications influence biological activity in kinase inhibition (e.g., FGFRs, CYP1B1)?
Advanced Structure-Activity Relationship (SAR) Question
Critical Substituent Effects :
- N1-Methyl : Optimal for FGFR1 binding (IC₅₀ = 7 nM). Benzyl substitution reduces activity 10-fold .
- 5-Nitro : Essential for hydrogen bonding with FGFR1 hinge region (Glu562). Removal increases IC₅₀ to >500 nM .
- C3 Modifications : Bulky groups (e.g., phenyl) enhance FGFR selectivity over VEGFR2 .
Case Study : Compound 4h (1-methyl-5-nitro-3-phenyl):
Q. Methodological Guidance :
- Use alanine scanning mutagenesis to identify critical kinase residues.
- Apply free energy perturbation (FEP) simulations to predict substituent effects .
How should researchers resolve contradictions in reported biological activities?
Advanced Data Analysis Question
Common Sources of Discrepancy :
Q. Case Analysis :
- A 2024 study reported weaker CYP1B1 inhibition (IC₅₀ = 1.2 µM) vs. earlier work (IC₅₀ = 11 nM). Differences stemmed from incubation time (30 vs. 60 min) and enzyme source (recombinant vs. microsomal) .
What strategies optimize the nitration step to minimize byproducts?
Advanced Synthetic Chemistry Question
Optimization Approaches :
Nitrating Agent : Fuming HNO₃ (90%) reduces reaction time (30 min vs. 2 hr) .
Temperature : Maintain 0–5°C during HNO₃ addition.
Additives : Acetic anhydride (Ac₂O) improves selectivity to 95% .
Q. Byproduct Analysis (HPLC-MS) :
- C3-Nitro isomer : Retention time 8.2 min (vs. 7.5 min for target).
- Di-nitro products : m/z 238.1 [M+H]⁺.
Q. Table 2. Nitration Optimization :
| Condition | 5-Nitro Selectivity (%) | Yield (%) |
|---|---|---|
| 68% HNO₃, 0°C → rt | 60 | 65 |
| 90% HNO₃ + Ac₂O, 0°C | 95 | 82 |
How can computational modeling guide derivative design for enhanced selectivity?
Advanced Computational Chemistry Question
Workflows :
Docking (PDB: 4K33) : Predict hydrogen bonds with FGFR1 Glu562 .
Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess binding stability (RMSD <2 Å) .
Free Energy Calculations : MM-GBSA correlates ΔGbind with IC₅₀ .
Case Study : C3-cyano derivatives showed FGFR1 IC₅₀ = 4 nM via hydrophobic interaction with Val555 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
